molecular formula C14H19ClGeN2O4 B12758163 Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- CAS No. 110954-15-9

Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)-

Cat. No.: B12758163
CAS No.: 110954-15-9
M. Wt: 387.39 g/mol
InChI Key: FHQYPECVDKXYEI-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(333)undec-1-ylmethyl)- is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a unique bicyclic structure containing germanium, oxygen, and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- typically involves multiple steps. One common approach starts with the preparation of the bicyclic structure, which can be synthesized through the reaction of germanium tetrachloride with a suitable trioxane and azacycloalkane under controlled conditions. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the bicyclic structure.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound’s properties make it useful in the development of advanced materials, including polymers and coatings with specific functionalities.

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 4-chloro-: A simpler analog without the bicyclic structure, used in various chemical applications.

    Silatranes: Compounds with a similar bicyclic structure but containing silicon instead of germanium, used in materials science and medicine.

    Germatranes: Analogous compounds with germanium, used for their unique chemical properties.

Uniqueness

Benzamide, 4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undec-1-ylmethyl)- is unique due to its combination of a benzamide core with a complex bicyclic structure containing germanium. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

110954-15-9

Molecular Formula

C14H19ClGeN2O4

Molecular Weight

387.39 g/mol

IUPAC Name

4-chloro-N-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylmethyl)benzamide

InChI

InChI=1S/C14H19ClGeN2O4/c15-13-3-1-12(2-4-13)14(19)17-11-16-20-8-5-18(6-9-21-16)7-10-22-16/h1-4H,5-11H2,(H,17,19)

InChI Key

FHQYPECVDKXYEI-UHFFFAOYSA-N

Canonical SMILES

C1CO[Ge]2(OCCN1CCO2)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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